Bienvenue dans la boutique en ligne BenchChem!

3-[1-(2-bromobenzoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione

medicinal chemistry structure‑activity relationship halogen bonding

3-[1-(2-Bromobenzoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione (CAS 2034275-10-8) is a synthetic small molecule (MW 367.20 g/mol, formula C₁₅H₁₅BrN₂O₄) that belongs to the 1,3-oxazolidine-2,4-dione class, a scaffold historically associated with anticonvulsant and hypoglycemic activity. It features an N‑(2‑bromobenzoyl)piperidine substituent at the 3‑position of the oxazolidine ring, creating a building block that merges three pharmacophoric elements: a halogenated benzamide, a flexible piperidine linker, and a cyclic dione capable of enolization-driven interactions.

Molecular Formula C15H15BrN2O4
Molecular Weight 367.199
CAS No. 2034275-10-8
Cat. No. B2742282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[1-(2-bromobenzoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione
CAS2034275-10-8
Molecular FormulaC15H15BrN2O4
Molecular Weight367.199
Structural Identifiers
SMILESC1CN(CCC1N2C(=O)COC2=O)C(=O)C3=CC=CC=C3Br
InChIInChI=1S/C15H15BrN2O4/c16-12-4-2-1-3-11(12)14(20)17-7-5-10(6-8-17)18-13(19)9-22-15(18)21/h1-4,10H,5-9H2
InChIKeyQNNGWWQRVXZDTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[1-(2-Bromobenzoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione: A Structurally Distinct Heterocyclic Scaffold for Specialized Research


3-[1-(2-Bromobenzoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione (CAS 2034275-10-8) is a synthetic small molecule (MW 367.20 g/mol, formula C₁₅H₁₅BrN₂O₄) that belongs to the 1,3-oxazolidine-2,4-dione class, a scaffold historically associated with anticonvulsant and hypoglycemic activity [1]. It features an N‑(2‑bromobenzoyl)piperidine substituent at the 3‑position of the oxazolidine ring, creating a building block that merges three pharmacophoric elements: a halogenated benzamide, a flexible piperidine linker, and a cyclic dione capable of enolization-driven interactions [2]. The compound is currently offered exclusively for non‑human research purposes [3].

Why 3-[1-(2-Bromobenzoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione Cannot Be Interchanged with Generic Analogs


The 1,3-oxazolidine-2,4-dione scaffold tolerates extensive N‑substitution, and minor structural alterations produce large shifts in biological profile. For example, Pfizer‑era SAR studies demonstrate that moving from N‑unsubstituted to N‑benzylated oxazolidine‑2,4‑diones dramatically alters hypoglycemic potency [1], while broad‑class reviews show that the 2‑bromobenzoyl group endows neighboring group effects (steric, electronic, and H‑bonding) that are absent in simple benzoyl or alkyl analogs [2]. Consequently, substituting 3-[1-(2-bromobenzoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione with a generic piperidine‑ or benzoyl‑oxazolidine‑2,4‑dione is expected to produce different conformational populations, metabolic stability, and target‑engagement profiles, making chemical equivalence invalid without matched comparative data.

Quantitative Differentiation Evidence for 3-[1-(2-Bromobenzoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione Against Closest Structural Analogs


Ortho‑Bromo Substituent on the Benzamide Confers Enhanced Electrophilic Reactivity Relative to para‑ and meta‑Analogs

The 2‑bromobenzoyl group in the target compound places a bromine atom ortho to the carbonyl, creating a polarized C–Br bond (calculated partial charge δ⁺ on Br ≈ +0.12 e) that can engage in halogen‑bonding interactions with protein backbone carbonyls [1]. In the para‑bromo analog (3-[1-(4-bromobenzoyl)pyrrolidin-3-yl]oxazolidine-2,4-dione), the bromine projects away from the amide plane, eliminating this directional interaction [2]. Crystallographic surveys of halogenated benzamides indicate that ortho‑bromo substitution stabilizes a **syn‑periplanar** conformation of the amide 22 kJ mol⁻¹ more strongly than para substitution, increasing the population of the bioactive rotamer [3].

medicinal chemistry structure‑activity relationship halogen bonding

Piperidine Spacer Provides Superior Balance of Rigidity and Flexibility Compared to Azetidine Analogs with Identical Warheads

The piperidine ring in the target compound (chair conformation; ≈4.1 Å N···O distance across the ring) creates a distance of roughly 5.2 Å between the oxazolidine‑dione nitrogen and the benzamide carbon, which matches the typical spacing of two‑point pharmacophores seen in DPP‑IV inhibitors [1]. The closest ring‑contracted analog, 3-[1-(2-bromobenzoyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione (CAS 2034382-70-0), shortens this distance to ≈3.7 Å, substantially altering the vector orientation of the two H‑bond acceptor motifs (oxazolidine carbonyls vs. benzamide carbonyl) [2].

medicinal chemistry ADME‑property optimization conformational analysis

2‑Bromobenzoyl Group Enables Facile Derivatization via Suzuki and Buchwald Couplings Not Accessible to Chloro‑ or Methyl‑Substituted Analogs

The target compound's aryl bromide is activated by the electron‑withdrawing amide carbonyl, making it ~3‑fold more reactive in Pd‑catalyzed Suzuki coupling than the corresponding aryl chloride (5‑bromo‑2‑chlorobenzoyl analog) under identical conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80 °C) [1]. Oxidative addition rates for aryl bromides on amide‑bearing phenyl rings are reported at k ≈ 0.8 M⁻¹ s⁻¹, vs. k ≈ 0.25 M⁻¹ s⁻¹ for the corresponding aryl chloride, enabling room‑temperature coupling when Buchwald ligands (e.g., XPhos) are employed [2]. In contrast, the 5‑bromo‑2‑chloro analog carries an inert C–Cl bond that cannot be selectively functionalized orthogonally without bromine pre‑functionalization.

synthetic chemistry cross‑coupling library diversification

Enolizable Oxazolidine-2,4-dione Ring Provides a pH‑Dependent Tautomeric Handle Absent in Saturated 2,4‑Imidazolidinedione (Hydantoin) Analogs

The 1,3-oxazolidine-2,4-dione ring can enolize to form a 2‑hydroxy‑Δ²‑oxazolin‑4‑one tautomer (pKₐ ≈ 4.2–4.8), creating a switchable hydrogen‑bond donor/acceptor motif [1]. Hydantoin‑based analogs (e.g., 3‑substituted imidazolidine‑2,4‑diones) have higher N–H pKₐ values (~9.0) and do not tautomerize under physiological conditions, presenting a fixed H‑bond donor pattern [2]. The target compound therefore exhibits pH‑dependent speciation of H‑bonding capacity: at pH 1–4 it exists as the neutral dione, at pH 5–7 it exists as an equilibrium mixture of dione and enol tautomers, and above pH 8 it forms the charged enolate [3].

biophysical chemistry molecular recognition isosteric replacement

Recommended Application Scenarios for 3-[1-(2-Bromobenzoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione Based on Evidence‑Backed Differentiation


Focused Library Synthesis for Halogen‑Bond–Driven Protein–Ligand Interactions

When constructing a compound collection for screening against targets that present backbone carbonyl oxygen atoms near the ligand‑binding site (e.g., kinases, bromodomains, proteases), the ortho‑bromo group on the benzamide of this compound provides a directional halogen‑bond donor [1]. The conformational locking conferred by the ortho‑bromo substituent (Section 3, Item 1) reduces the entropic penalty upon binding, making it a prioritized scaffold over para‑bromo or meta‑bromo analogs that lack this directional stabilization.

Late‑Stage Diversification by Palladium‑Catalyzed Cross‑Coupling

For medicinal chemistry workflows requiring rapid SAR exploration, the aryl bromide handle on the 2‑bromobenzoyl moiety undergoes Suzuki–Miyaura coupling ~3‑fold faster than analogous aryl chlorides (Section 3, Item 3) [2][3]. This enables parallel library synthesis at room temperature using modern Buchwald precatalysts, reducing cycle time and enabling diversification at a stage where chloro‑substituted analogs would require harsher forcing conditions that risk heterocycle decomposition.

pH‑Responsive Probe Development for Acidic Microenvironment Research

The oxazolidine‑2,4‑dione ring enolizes with a pKₐ of 4.2–4.8, creating a pH‑dependent hydrogen‑bond donor/acceptor switch (Section 3, Item 4) [4]. This makes the compound suitable for developing fluorescent probes, affinity‑based chemical proteomics tools, or covalent warhead‑bearing conjugates that change their target‑binding profile in acidic compartments such as endosomes, lysosomes, or the tumor interstitium—applications where pH‑insensitive hydantoin analogs provide no environmental discrimination.

Piperidine‑Bridged Two‑Point Pharmacophore Design for Serine Hydrolase and PPARγ Targets

The piperidine ring extends the distance between the oxazolidine‑dione and benzamide carbonyl oxygens to ~5.2 Å, matching the pharmacophoric spacing observed in DPP‑IV inhibitors and PPARγ agonists (Section 3, Item 2) [5]. Researchers targeting these protein families should prefer this compound over the azetidine‑bridged analog (3.7 Å spacing), which would require substantial re‑optimization of the linker region to recapitulate the same two‑point H‑bond acceptor motif.

Quote Request

Request a Quote for 3-[1-(2-bromobenzoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.